2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Overview
Description
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that features a unique combination of furan, phenyl, and imidazole moieties
Mechanism of Action
Target of Action
The primary targets of the compound “2-Amino-5-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-4(5H)-one” are currently unknown. This compound is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been used as medicines in various disease areas .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives can influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely, from changes in cell signaling to alterations in metabolic processes.
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific enzyme active sites, thereby influencing enzymatic activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects without toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can be metabolized into various intermediates, which may further participate in biochemical reactions. The presence of cofactors such as NADPH is essential for the metabolic processing of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can influence its overall bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. The precise localization of this compound determines its role in various cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a furan derivative with a phenyl-substituted imidazole under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential bioactive molecule with antimicrobial and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and imidazole derivatives, such as:
- 2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one
- 2-amino-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
- 2-amino-5-[(furan-2-yl)methyl]-5-methyl-4,5-dihydro-1H-imidazol-4-one .
Uniqueness
What sets 2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one apart is its unique combination of furan, phenyl, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-phenyl-1H-imidazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUYZHISPGQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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